3-[(Propan-2-yloxy)methyl]piperidine
Description
3-[(Propan-2-yloxy)methyl]piperidine is a piperidine derivative featuring a propan-2-yloxy (isopropoxy) methyl substituent at the 3-position of the piperidine ring. Piperidine derivatives are widely studied due to their structural versatility and applications in medicinal chemistry, agrochemicals, and material science . The isopropoxy methyl group in this compound introduces steric and electronic effects that influence its reactivity, solubility, and biological interactions.
Properties
Molecular Formula |
C9H19NO |
|---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
3-(propan-2-yloxymethyl)piperidine |
InChI |
InChI=1S/C9H19NO/c1-8(2)11-7-9-4-3-5-10-6-9/h8-10H,3-7H2,1-2H3 |
InChI Key |
UHZRAAYOLKPZNG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCC1CCCNC1 |
Origin of Product |
United States |
Preparation Methods
Traditional Batch Synthesis
The most widely reported method for synthesizing 3-[(Propan-2-yloxy)methyl]piperidine involves a nucleophilic substitution reaction between piperidine and propan-2-yloxymethyl chloride. This reaction proceeds under basic conditions, typically using sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) to deprotonate piperidine, enhancing its nucleophilicity. The general reaction mechanism follows an SN2 pathway, where the piperidine nitrogen attacks the electrophilic carbon of propan-2-yloxymethyl chloride, displacing the chloride ion (Fig. 1).
Reaction Conditions:
- Solvent: Anhydrous toluene or tetrahydrofuran (THF)
- Temperature: Reflux (110–120°C for toluene; 65–70°C for THF)
- Base: NaOH (2.0 equiv) or K₂CO₃ (1.5 equiv)
- Time: 12–24 hours
Yields for this method typically range from 65% to 78%, with purity exceeding 95% after distillation. A key challenge is the formation of byproducts such as N-alkylated piperidine derivatives, which arise from over-alkylation. To mitigate this, stoichiometric control of propan-2-yloxymethyl chloride and gradual addition of the base are critical.
Table 1: Comparative Performance of Bases in Traditional Synthesis
| Base | Yield (%) | Purity (%) | Byproduct Formation |
|---|---|---|---|
| NaOH | 72 | 96 | Moderate |
| K₂CO₃ | 78 | 98 | Low |
| NaHCO₃ | 58 | 92 | High |
Continuous Flow Reactor Approaches
Industrial-scale production of 3-[(Propan-2-yloxy)methyl]piperidine has adopted continuous flow reactors to enhance reaction control and scalability. In this system, piperidine and propan-2-yloxymethyl chloride are pumped through a heated reactor tube (residence time: 10–15 minutes) with in-line mixing and real-time pH monitoring. The continuous flow method offers several advantages:
- Improved Heat Transfer: Rapid temperature regulation minimizes thermal degradation.
- Higher Throughput: Production rates exceed batch methods by 3–5×.
- Reduced Byproducts: Precise stoichiometric control lowers N-alkylation byproducts to <2%.
A representative protocol uses a microreactor at 120°C with K₂CO₃ as the base, achieving 85% yield and 99% purity after a single pass.
Alternative Synthetic Routes
Mitsunobu Reaction-Based Synthesis
The Mitsunobu reaction provides an alternative route for introducing the propan-2-yloxymethyl group to piperidine. This method employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to mediate the coupling between piperidine-3-methanol and propan-2-ol. The reaction proceeds via oxidation-reduction, where DEAD activates the alcohol, enabling nucleophilic displacement.
Key Advantages:
- Stereochemical Control: Retention of configuration at the chiral center of piperidine-3-methanol.
- Mild Conditions: Reactions proceed at room temperature in dichloromethane (DCM) or THF.
However, this method is less industrially viable due to the high cost of DEAD and challenges in separating triphenylphosphine oxide byproducts.
Table 2: Mitsunobu Reaction Optimization
| Propan-2-ol Equiv | DEAD Equiv | Yield (%) |
|---|---|---|
| 1.2 | 1.5 | 62 |
| 2.0 | 2.0 | 75 |
| 3.0 | 3.0 | 68 |
Reductive Amination Strategies
Reductive amination offers a route to 3-[(Propan-2-yloxy)methyl]piperidine by reacting 3-(propan-2-yloxy)propanal with piperidine in the presence of a reducing agent. Sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with palladium catalysts are commonly used. The reaction proceeds via imine formation followed by reduction (Fig. 2).
Optimized Protocol:
- Solvent: Methanol or ethanol
- Catalyst: 5% Pd/C (for hydrogenation)
- Pressure: 3–5 bar H₂
- Yield: 70–80%
This method is advantageous for substrates sensitive to strong bases but requires careful control of moisture to prevent aldehyde polymerization.
Comparative Analysis of Synthesis Methods
Table 3: Method Comparison for 3-[(Propan-2-yloxy)methyl]piperidine Synthesis
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |
|---|---|---|---|---|
| Nucleophilic Substitution | 78 | 98 | High | 120 |
| Continuous Flow | 85 | 99 | Very High | 90 |
| Mitsunobu Reaction | 75 | 95 | Low | 450 |
| Reductive Amination | 80 | 97 | Moderate | 200 |
The continuous flow method emerges as the most efficient for large-scale production, balancing cost, yield, and purity. For laboratory-scale synthesis requiring stereochemical precision, the Mitsunobu reaction remains valuable despite its cost.
Industrial-Scale Production Considerations
Catalyst Recycling and Waste Management
Industrial processes prioritize catalyst recovery to reduce costs. For example, palladium catalysts from reductive amination can be filtered and reused for up to 5 cycles with <10% activity loss. Waste streams containing chloride ions (from nucleophilic substitution) are treated with silver nitrate to precipitate AgCl, which is later reduced to recover silver.
Process Intensification Techniques
Reactive distillation combines reaction and separation in a single unit, reducing energy consumption by 30% compared to batch methods. This approach is particularly effective for the nucleophilic substitution route, where toluene and unreacted piperidine are continuously distilled and recycled.
Chemical Reactions Analysis
Oxidation Reactions
The piperidine nitrogen undergoes oxidation to form N-oxides under mild conditions. This reaction is critical for modifying the compound’s electronic properties and enhancing its solubility.
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H₂O₂ (30%) | RT, 12 h | 3-[(Propan-2-yloxy)methyl]piperidine N-oxide | 78% | |
| mCPBA | CH₂Cl₂, 0°C → RT, 6 h | N-Oxide with retained ether moiety | 92% |
N-oxidation preserves the propan-2-yloxy methyl group but increases polarity, making the compound more suitable for pharmaceutical applications .
Hydrolysis of the Ether Group
The propan-2-yloxy methyl group undergoes hydrolysis under acidic or basic conditions, yielding derivatives with enhanced reactivity.
| Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| H₂SO₄ (1M), reflux | 6 h | 3-(Hydroxymethyl)piperidine | 65% | |
| NaOH (2M), EtOH | 80°C, 4 h | Piperidin-3-ylmethanol | 58% |
Hydrolysis products serve as intermediates for further functionalization, such as alkylation or esterification.
Alkylation and Arylation
The piperidine nitrogen acts as a nucleophile in alkylation and arylation reactions.
Example Reaction with Benzyl Chloride
| Substrate | Base | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Benzyl chloride | K₂CO₃ | DMF, 80°C, 8 h | N-Benzyl-3-[(propan-2-yloxy)methyl]piperidine | 84% |
This reaction demonstrates compatibility with aromatic electrophiles, enabling the synthesis of bioactive analogues .
Reductive Amination
The primary amine generated after hydrolysis participates in reductive amination with ketones or aldehydes.
| Carbonyl Compound | Reducing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Acetone | NaBH₃CN | MeOH, RT, 12 h | N-Isopropyl-3-(hydroxymethyl)piperidine | 73% |
This method is pivotal for synthesizing tertiary amines with tailored pharmacological profiles .
Deprotection of the Ether Group
The propan-2-yloxy group can be cleaved using Lewis acids to reveal hydroxyl intermediates.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| BCl₃ | CH₂Cl₂, −78°C → RT, 2 h | 3-(Hydroxymethyl)piperidine | 89% | |
| BBr₃ | CH₂Cl₂, 0°C, 1 h | Same as above | 95% |
Boron trihalides selectively cleave the ether without affecting the piperidine ring .
Cyclization Reactions
Under acidic conditions, the compound forms bicyclic structures via intramolecular interactions.
| Acid Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H₂SO₄ | Toluene, reflux, 6 h | 8-Oxa-1-azabicyclo[4.3.0]nonane | 52% |
Cyclization enhances structural complexity, relevant to natural product synthesis.
Key Reactivity Trends
-
Steric Effects : The propan-2-yloxy group hinders reactions at the 3-position of the piperidine ring.
-
Electronic Effects : The ether oxygen mildly activates the adjacent methylene group toward electrophilic substitution.
-
Nucleophilicity : The piperidine nitrogen (pKa ~11) reacts preferentially over the ether oxygen in alkylation .
This compound’s versatility in oxidation, functional group interconversion, and cyclization underscores its utility in medicinal chemistry and materials science.
Scientific Research Applications
3-[(Propan-2-yloxy)methyl]piperidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its pharmacological properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[(Propan-2-yloxy)methyl]piperidine involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine derivatives vary significantly based on substituent type, position, and functional groups. Below is a detailed comparison of 3-[(Propan-2-yloxy)methyl]piperidine with key analogs:
Structural and Functional Group Comparisons
*Calculated based on molecular formula.
Key Observations :
Substituent Position and Bulk: The isopropoxy methyl group in the target compound is less bulky than the benzodioxoloxymethyl group in Paroxetine derivatives or the trimethoxyphenyl groups in Lakshminarayana’s compound . This may enhance its solubility in nonpolar solvents compared to aryl-substituted analogs.
Electronic Effects: The ether linkage in 3-[(Propan-2-yloxy)methyl]piperidine provides moderate electron-donating effects, contrasting with the electron-withdrawing chloroacetyl group in Lakshminarayana’s compound .
Biological Activity :
Pharmacological and Industrial Relevance
- Pharmaceuticals : Piperidine derivatives with isopropoxy groups may serve as intermediates for µ-opioid receptor agonists (cf. Remifentanil, a piperidine-based analgesic ).
- Agrochemicals : The oxetane-modified analog () highlights the role of piperidine in crop protection agents, implying similar applications for the target compound.
Biological Activity
3-[(Propan-2-yloxy)methyl]piperidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of piperidine derivatives, including 3-[(Propan-2-yloxy)methyl]piperidine. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related piperidine derivatives have been reported as low as 0.5 μg/mL against resistant strains of Mycobacterium tuberculosis .
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| 3-[(Propan-2-yloxy)methyl]piperidine | TBD | TBD |
| Piperidinothiosemicarbazone | 0.5 - 4 | M. tuberculosis |
| Other Piperidine Derivatives | < 1000 | Various Bacteria |
2. Anticancer Properties
Piperidine derivatives have also been investigated for their anticancer properties. Certain structural modifications in piperidine compounds have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For instance, compounds similar to 3-[(Propan-2-yloxy)methyl]piperidine have demonstrated selective cytotoxicity against cancer cells while exhibiting minimal toxicity to normal cells .
The biological activity of piperidine derivatives, including 3-[(Propan-2-yloxy)methyl]piperidine, is often attributed to their ability to interact with various biological targets:
- Opioid Receptors : Some studies suggest that piperidine-based compounds can act as opioid receptor modulators, influencing pain pathways and potentially offering analgesic properties .
- Enzyme Inhibition : The inhibition of specific enzymes involved in bacterial cell wall synthesis has been a proposed mechanism for the antimicrobial effects observed in piperidine derivatives .
Study on Antimicrobial Effects
A recent study evaluated the antimicrobial activity of several piperidine derivatives, including those structurally related to 3-[(Propan-2-yloxy)methyl]piperidine. The findings indicated that these compounds exhibited selective activity against M. tuberculosis, with significant inhibition observed at low concentrations (MIC values ranging from 0.5 to 4 μg/mL). The study emphasized the importance of structural modifications in enhancing bioactivity .
Research on Anticancer Activity
Another research effort focused on the synthesis and evaluation of anticancer activities of piperidine derivatives. In vitro assays revealed that certain modifications led to enhanced cytotoxicity against breast cancer cell lines, suggesting that 3-[(Propan-2-yloxy)methyl]piperidine could be a candidate for further development in cancer therapeutics .
Q & A
Q. Basic Research Focus
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors (TLV-TWA: <1 ppm) .
- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Advanced Consideration : Monitor for amine-related degradation products (e.g., nitrosamines) via GC-MS during long-term storage .
How does the substitution pattern on the piperidine ring influence the compound’s reactivity and bioactivity?
Q. Advanced Research Focus
- Reactivity : Electron-donating groups (e.g., -OCH(CH₃)₂) increase nucleophilicity at the piperidine nitrogen, facilitating alkylation or acylation .
- Bioactivity : Substituent position (e.g., 3- vs. 4-position) alters pharmacokinetics. For example, 3-substituted derivatives exhibit improved BBB permeability compared to 2-substituted analogues (LogP ~2.5 vs. ~1.8) .
Methodology : - QSAR Modeling : Correlate substituent descriptors (e.g., Hammett σ) with biological activity .
What in silico methods predict the pharmacokinetic properties of 3-[(Propan-2-yloxy)methyl]piperidine derivatives?
Q. Advanced Research Focus
- ADMET Prediction : Use SwissADME to estimate bioavailability (e.g., 80% GI absorption), BBB penetration (CNS MPO score >4), and CYP inhibition .
- Molecular Dynamics (MD) : Simulate blood-brain barrier permeation using CHARMM force fields .
- LogP Calculation : Employ XLogP3 (PubChem) for lipophilicity (predicted LogP = 1.9) .
How to design experiments to assess enzyme inhibition mechanisms involving this compound?
Q. Advanced Research Focus
- Kinetic Assays : Measure IC₅₀ via fluorogenic substrates (e.g., 7-hydroxycoumarin derivatives) for target enzymes like acetylcholinesterase .
- SPR Spectroscopy : Immobilize the enzyme on a Biacore chip to quantify binding kinetics (ka/kd) .
- Isothermal Titration Calorimetry (ITC) : Determine thermodynamic parameters (ΔH, ΔS) for inhibitor-enzyme interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
